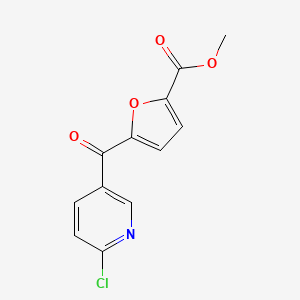

2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine

描述

2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine is a heterocyclic compound that contains both a pyridine ring and a furan ring. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine involves multiple steps, typically starting with the chlorination of pyridine derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve optimized reaction conditions, including precise temperature control, the use of catalysts, and purification steps such as recrystallization or chromatography.

化学反应分析

Types of Reactions

2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Reagents: Used for substitution reactions, such as sodium methoxide or potassium tert-butoxide.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various pyridine derivatives, while oxidation and reduction reactions can produce different furan and pyridine compounds .

科学研究应用

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with specific functionalities.

Biology

- Biological Activity : Research indicates that 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine exhibits potential antimicrobial properties. It has been tested against various bacterial strains, showing moderate activity against both Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, including histone deacetylases (HDACs), which are implicated in cancer progression. Inhibiting these enzymes can lead to increased acetylation of histones, thereby influencing gene expression related to cell cycle regulation.

Medicine

- Pharmacophore in Drug Design : Due to its unique structure, this compound is explored as a pharmacophore for developing new therapeutic agents targeting various diseases, including cancer and bacterial infections.

Case Studies and Research Findings

-

Antibacterial Activity Study :

- A comparative study assessed the antibacterial efficacy of several pyridine derivatives, including this compound. Results indicated that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

-

Enzyme Interaction Studies :

- Research focused on the interaction of this compound with HDACs revealed that it could effectively inhibit these enzymes, suggesting potential applications in cancer therapy where HDAC inhibition is beneficial.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Moderate activity against E. coli and S. aureus; potential for developing new antibiotics. |

| Enzyme Inhibition | Inhibits HDACs; may influence gene expression related to cancer progression. |

| Pharmacological Potential | Explored as a pharmacophore for drug design against various diseases due to its unique chemical structure. |

作用机制

The mechanism of action of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

2-Chloro-5-(chloromethyl)pyridine: Another pyridine derivative with similar chemical properties.

Methyl 5-(6-chloronicotinoyl)furan-2-carboxylate: A compound with a similar structure and functional groups.

Uniqueness

2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine is unique due to its combination of a pyridine ring and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications.

生物活性

2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine is a pyridine derivative notable for its unique structural features, including a chlorine atom and a furoyl group with a methoxycarbonyl substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. Understanding its biological activity can provide insights into its applications in drug development and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₈ClNO₄, with a molecular weight of 265.65 g/mol. The presence of the furoyl group enhances the compound's reactivity, making it a valuable candidate for various biological applications.

Structural Features

| Feature | Description |

|---|---|

| Chlorine Position | 2nd position on the pyridine ring |

| Furoyl Group | Substituted at the 5th position |

| Methoxycarbonyl Group | Enhances reactivity and potential biological activity |

Synthesis Methods

Several synthetic routes have been developed for producing this compound, each varying in yield and complexity. Common methods involve nucleophilic substitution reactions using 2-chloropyridine as a starting material, often in the presence of bases such as triethylamine to facilitate the reaction conditions.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial properties against a range of pathogens. For instance, it has shown efficacy against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Anticancer Properties

Preliminary research has indicated that this compound may induce apoptosis in cancer cells. A study involving human fibrosarcoma HT-1080 cells revealed that treatment with this compound led to decreased cell viability and increased apoptotic markers . This suggests potential applications in cancer therapeutics.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is hypothesized that the compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways associated with growth and survival.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyridine derivatives, including this compound. Results showed that it significantly inhibited bacterial growth at concentrations as low as 50 µg/mL.

- Cancer Cell Apoptosis : In another study focusing on cancer cell lines, treatment with this compound resulted in a dose-dependent increase in apoptosis markers, indicating its potential role as an anticancer agent.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling reactions between pyridine and furoyl derivatives. For example, chloro-substituted pyridine intermediates (e.g., 2-chloro-5-hydroxypyridine) can be functionalized via esterification or nucleophilic substitution. Catalytic systems like palladium or copper-based catalysts may facilitate cross-coupling reactions. Precursor scoring and feasibility analysis, as outlined in synthetic route optimization studies, are critical for selecting intermediates with high reactivity and stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical parameters should be analyzed?

- Methodological Answer :

- NMR Spectroscopy : High-resolution -NMR (500 MHz) and -NMR (126 MHz) in deuterated solvents (e.g., CDCl) are essential for confirming substituent positions and electronic environments. For example, -NMR can detect fluorinated analogs .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

- HPLC/GC : Used for purity assessment, with retention times calibrated against known standards .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- GHS Compliance : Follow hazard codes (e.g., H302, H314) for toxicity and corrosivity. Use PPE (gloves, goggles, lab coats) and work in fume hoods .

- Storage : Store in airtight containers at 0–6°C to prevent degradation. Avoid exposure to moisture or reactive agents .

- Emergency Protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste handlers .

Q. How can researchers determine the compound's purity and stability under various storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to stressors (heat, light, humidity) and monitor degradation via HPLC or GC.

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles.

- Long-Term Studies : Store aliquots at −20°C and analyze periodically for changes in spectroscopic signatures .

Advanced Research Questions

Q. How can regioselective functionalization be achieved at specific positions of the pyridine ring in this compound?

- Methodological Answer : Regioselectivity is influenced by directing groups (e.g., chloro or methoxycarbonyl substituents). For example, the chloro group at position 2 directs electrophilic substitution to position 5. Metal-mediated cross-coupling (e.g., Suzuki-Miyaura) can further modify the furoyl moiety. Computational modeling of electron density maps aids in predicting reactive sites .

Q. What mechanistic insights have been gained from studying radical-mediated reactions involving this compound?

- Methodological Answer : Radical-polar crossover strategies, such as those used in fluorination studies, reveal that redox-active esters generate alkyl radicals under mild conditions. These radicals undergo polar trapping with nucleophiles (e.g., fluoride), enabling C–F bond formation. Reaction kinetics can be monitored via EPR spectroscopy .

Q. How should researchers address contradictions in reported toxicity data across different regulatory databases?

- Methodological Answer : Cross-reference data from authoritative sources (ECHA, HSDB, IARC) and perform in vitro assays (e.g., Ames test for mutagenicity). For example, discrepancies in respiratory toxicity classifications (STOT SE 3 vs. Skin Irrit. 2) may arise from differing exposure models. Validate findings using OECD guidelines .

Q. What methodologies are recommended for managing hazardous byproducts generated during its synthesis?

- Methodological Answer :

- Byproduct Identification : Use LC-MS to characterize reaction mixtures.

- Waste Segregation : Separate halogenated byproducts (e.g., chlorinated intermediates) for specialized disposal.

- Neutralization Protocols : Treat acidic residues with sodium bicarbonate before disposal .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculations using software (e.g., Gaussian) model transition states and activation energies. Molecular descriptors (e.g., LogP, PSA) derived from experimental data (e.g., LogP = 2.75) predict solubility and bioavailability. InChIKey-based databases (e.g., PubChem) aid in virtual screening .

属性

IUPAC Name |

methyl 5-(6-chloropyridine-3-carbonyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO4/c1-17-12(16)9-4-3-8(18-9)11(15)7-2-5-10(13)14-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTARQNVGSDXIQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642153 | |

| Record name | Methyl 5-(6-chloropyridine-3-carbonyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-77-8 | |

| Record name | Methyl 5-(6-chloropyridine-3-carbonyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。